Cas no 214977-38-5 (3-Bromo-N-methylpyridin-2-amine)

3-Bromo-N-methylpyridin-2-amine is a brominated pyridine derivative featuring a methylamino substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromine moiety enables further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the N-methylamine group enhances reactivity in nucleophilic substitution or condensation reactions. The pyridine core contributes to stability and bioavailability, making it valuable in drug discovery. High purity grades ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
3-Bromo-N-methylpyridin-2-amine structure
214977-38-5 structure
Product Name:3-Bromo-N-methylpyridin-2-amine
CAS No:214977-38-5
MF:C6H7BrN2
MW:187.037180185318
MDL:MFCD07374349
CID:892760
PubChem ID:15407429
Update Time:2025-11-06

3-Bromo-N-methylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-methylpyridin-2-amine
    • (3-BROMO-PYRIDIN-2-YL)-METHYL-AMINE
    • (3-BROMOPYRIDIN-2-YL)-METHYL-AMINE
    • 2-Pyridinamine,3-bromo-N-methyl
    • 3-bromanyl-N-methyl-pyridin-2-amine
    • 3-bromo-N-methyl-2-pyridinamine
    • A815418
    • AKOS010632822
    • FT-0750928
    • Z808603280
    • 214977-38-5
    • AS-50118
    • CS-0151038
    • SY102821
    • DTXSID40572493
    • MFCD07374349
    • O10973
    • J-512119
    • AM86759
    • SCHEMBL7466779
    • EN300-134112
    • DA-08199
    • MDL: MFCD07374349
    • Inchi: 1S/C6H7BrN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)
    • InChI Key: LXCXEEQZSDKPKQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1NC

Computed Properties

  • Exact Mass: 185.97900
  • Monoisotopic Mass: 185.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 250.6±25.0 °C at 760 mmHg
  • Flash Point: 105.4±23.2 °C
  • PSA: 24.92000
  • LogP: 1.95880
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3-Bromo-N-methylpyridin-2-amine Security Information

3-Bromo-N-methylpyridin-2-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromo-N-methylpyridin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:214977-38-5)3-Bromo-N-methylpyridin-2-amine
Order Number:A815418
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):375.0/188.0
Email:sales@amadischem.com

Additional information on 3-Bromo-N-methylpyridin-2-amine

3-Bromo-N-methylpyridin-2-amine (CAS 214977-38-5): A Versatile Building Block in Modern Organic Synthesis

3-Bromo-N-methylpyridin-2-amine (CAS 214977-38-5) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and material science. This brominated pyridine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) drugs.

The molecular structure of 3-Bromo-N-methylpyridin-2-amine features a pyridine ring substituted with a bromine atom at the 3-position and a methylamino group at the 2-position. This unique arrangement makes it an excellent electrophilic aromatic substitution candidate, allowing for further functionalization through various coupling reactions. Researchers particularly value its Pd-catalyzed cross-coupling potential in Suzuki, Negishi, and Buchwald-Hartwig reactions.

Recent studies highlight the growing importance of N-methylpyridin-2-amine derivatives in drug discovery programs. The compound's bromine substituent serves as an ideal leaving group for nucleophilic aromatic substitution (SNAr) reactions, making it a preferred choice for constructing complex molecular architectures. Many pharmaceutical companies are exploring its use in developing next-generation therapeutics targeting protein-protein interactions.

In material science applications, 3-Bromo-N-methylpyridin-2-amine has shown promise in the synthesis of organic electronic materials. Its ability to form stable coordination complexes with transition metals makes it valuable for creating molecular semiconductors and photovoltaic materials. The compound's thermal stability and electronic properties are currently being investigated for potential use in OLED technology and organic field-effect transistors (OFETs).

The synthesis of 3-Bromo-N-methylpyridin-2-amine typically involves the selective bromination of N-methylpyridin-2-amine precursors, followed by careful purification processes. Advanced chromatographic techniques ensure high purity (>98%), which is crucial for pharmaceutical applications. Recent process optimization efforts have focused on green chemistry approaches, including catalytic bromination methods that minimize waste generation.

Analytical characterization of 3-Bromo-N-methylpyridin-2-amine employs standard techniques such as NMR spectroscopy (1H and 13C), mass spectrometry, and HPLC analysis. The compound typically appears as a white to off-white crystalline solid with good stability under standard storage conditions. Proper handling requires standard laboratory precautions, though it doesn't fall under hazardous material classifications.

The global market for pyridine derivatives like 3-Bromo-N-methylpyridin-2-amine has seen steady growth, driven by increasing demand from the pharmaceutical and agrochemical sectors. Custom synthesis providers and specialty chemical manufacturers have reported growing inquiries about this compound, particularly from research institutions working on cancer therapeutics and neurodegenerative disease treatments.

Recent patent literature reveals numerous applications of 3-Bromo-N-methylpyridin-2-amine in drug development. Several clinical-stage compounds feature this moiety as part of their core structure, particularly in kinase inhibitor scaffolds. The compound's versatility allows for efficient structure-activity relationship (SAR) studies, enabling medicinal chemists to rapidly explore chemical space around promising lead compounds.

Quality control protocols for 3-Bromo-N-methylpyridin-2-amine emphasize strict monitoring of residual solvents and heavy metal content, especially for GMP-grade material. Advanced analytical methods including ICP-MS and GC-MS are employed to ensure compliance with pharmaceutical industry standards. Storage recommendations typically suggest protection from light and moisture at controlled room temperature.

Future research directions for 3-Bromo-N-methylpyridin-2-amine include exploring its potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. The compound's ability to serve as a bifunctional linker makes it attractive for creating targeted drug delivery systems. Additionally, its photophysical properties are being investigated for potential applications in bioimaging probes and photosensitizers.

From a regulatory perspective, 3-Bromo-N-methylpyridin-2-amine is not currently listed on any controlled substance schedules, making it accessible for legitimate research purposes. However, responsible use guidelines recommend proper documentation and inventory control, in line with standard laboratory chemical management practices.

The scientific community continues to discover new applications for this versatile building block. Recent publications have demonstrated its utility in constructing heterocyclic fused systems through innovative cyclization strategies. As synthetic methodologies advance, 3-Bromo-N-methylpyridin-2-amine is expected to play an increasingly important role in the development of novel therapeutic agents and functional materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:214977-38-5)3-Bromo-N-methylpyridin-2-amine
A815418
Purity:99%/99%
Quantity:10g/5g
Price ($):375.0/188.0
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